molecular formula C10H13N3O5 B12088126 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol

1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol

Cat. No.: B12088126
M. Wt: 255.23 g/mol
InChI Key: WGDPRIZUIYIENM-UHFFFAOYSA-N
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Description

1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol is a complex organic compound that features both oxazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol typically involves multi-step reactions starting from readily available precursors. The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes . The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxazole and imidazole rings can be reduced under specific conditions to form saturated heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or alkyl halides under acidic or basic conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include saturated heterocycles.
  • Substitution products depend on the specific reagents used and the positions of substitution on the heterocyclic rings.

Scientific Research Applications

1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol involves its interaction with biological targets such as enzymes and receptors. The oxazole and imidazole rings can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity . The specific pathways involved depend on the biological context and the particular targets being studied.

Comparison with Similar Compounds

Uniqueness: 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol is unique due to the combination of oxazole and imidazole rings in a single molecule, which may confer distinct biological activities and interactions compared to compounds containing only one of these rings.

Properties

Molecular Formula

C10H13N3O5

Molecular Weight

255.23 g/mol

IUPAC Name

1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12)

InChI Key

WGDPRIZUIYIENM-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O

Origin of Product

United States

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